REACTION_CXSMILES
|
[F:1][C:2]([F:27])([F:26])[C:3]1[CH:25]=[CH:24][CH:23]=[CH:22][C:4]=1[CH2:5][NH:6][C:7]1[C:8]2[C:13]([N:14]=[C:15]3[C:20]=1[C:19](=[O:21])[CH2:18][CH2:17][CH2:16]3)=[CH:12][CH:11]=[CH:10][CH:9]=2.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[F:26][C:2]([F:1])([F:27])[C:3]1[CH:25]=[CH:24][CH:23]=[CH:22][C:4]=1[CH2:5][NH:6][C:7]1[C:8]2[C:13]([N:14]=[C:15]3[C:20]=1[CH:19]([OH:21])[CH2:18][CH2:17][CH2:16]3)=[CH:12][CH:11]=[CH:10][CH:9]=2 |f:1.2.3.4.5.6|
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Name
|
3,4-dihydro-9-(2-trifluoromethylbenzylamino)acridin-1(2H)-one
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Quantity
|
4.31 g
|
Type
|
reactant
|
Smiles
|
FC(C1=C(CNC=2C3=CC=CC=C3N=C3CCCC(C23)=O)C=CC=C1)(F)F
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
|
10 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
Within 0.5 hours of addition the reaction
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Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
was quenched with 1 ml of saturated ammonium chloride
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Type
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FILTRATION
|
Details
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the salts were filtered
|
Type
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CUSTOM
|
Details
|
The filtrate was evaporated to a solid which
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Type
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DISSOLUTION
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Details
|
was dissolved in dichloromethane
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The dichloromethane solution was dried over anhydrous magnesium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
TEMPERATURE
|
Details
|
The filtrate was refluxed
|
Type
|
ADDITION
|
Details
|
pentane was added to effect crystallization
|
Type
|
CUSTOM
|
Details
|
The crystals were collected from the cooled mother liquor
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=C(CNC=2C3=CC=CC=C3N=C3CCCC(C23)O)C=CC=C1)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.44 g | |
YIELD: CALCULATEDPERCENTYIELD | 79.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |